![molecular formula C22H22N2O4 B2985219 Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate CAS No. 385388-82-9](/img/structure/B2985219.png)
Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate
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Description
Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate, also known as EDAQB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Heterocycles
The compound belongs to the class of 4-hydroxy-2-quinolones, which are valuable in drug research and development . These compounds are used in the synthesis of related four-membered to seven-membered heterocycles , most of them showing unique biological activities.
Biological and Pharmacological Activities
The chemistry of quinoline-2,4-diones, which are structurally similar to the given compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .
Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, which are structurally related to the given compound, are used in the synthesis of fused ring systems . This suggests that “Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate” could potentially be used in similar synthetic applications.
properties
IUPAC Name |
ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-28-22(27)16-8-10-17(11-9-16)23-20(26)13-24-15(3)12-19(25)18-7-5-6-14(2)21(18)24/h5-12H,4,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOPEJVUADMDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC(=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate |
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